1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Overview
Description
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is a chemical compound with the molecular formula C6H5N3 . It is also known by other names such as 7H-Pyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . Another study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyrimidine core . The compound has an average mass of 119.124 Da and a monoisotopic mass of 119.048347 Da .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it has been used as a substrate in the transition-metal-free highly regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and substituents. For instance, one derivative was reported to be a yellow solid with a melting point of 128-131 °C .Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one derivatives can vary depending on the specific derivative and its biological target. For instance, some derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Safety and Hazards
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQACMJEKYMFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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